

Application Notes and Protocols for Txa707 Solubilization in DMSO

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper solubilization of **Txa707** in Dimethyl Sulfoxide (DMSO) for various research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Introduction

Txa707 is a potent inhibitor of the bacterial cell division protein FtsZ and is the active metabolite of the prodrug TXA-709.[1][2][3] It demonstrates significant antimicrobial activity, particularly against Staphylococcus aureus, including methicillin-resistant (MRSA) and other drug-resistant strains.[3][4] Proper solubilization and handling are critical for harnessing its full potential in both in vitro and in vivo research settings. DMSO is a common solvent for **Txa707**; however, specific handling procedures are necessary to maintain the compound's integrity.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility data for **Txa707** is presented in the tables below.

Table 1: Physicochemical Properties of **Txa707**



Property	Value	Reference
Molecular Formula	C15H8F5N3O2S	[2][5]
Molecular Weight	389.30 g/mol	[2][5]
CAS Number	1609670-89-4	[1][2]
Appearance	Solid	[2]

Table 2: Solubility of Txa707

Solvent/Formulatio n	Solubility	Notes	Reference
DMSO	100 mg/mL (256.87 mM)	Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.	[2]
Formulation 1 (In Vivo)	≥ 2.5 mg/mL (6.42 mM)	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	[1][2]
Formulation 2 (In Vivo)	≥ 2.5 mg/mL (6.42 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline)	[1][2]
Formulation 3 (In Vivo)	≥ 2.5 mg/mL (6.42 mM)	10% DMSO, 90% Corn Oil	[1][2]

Mechanism of Action: FtsZ Inhibition

Txa707 exerts its antibacterial effect by targeting FtsZ, a crucial protein in the bacterial cell division process.[1][6] FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins necessary for septum formation and cell division.

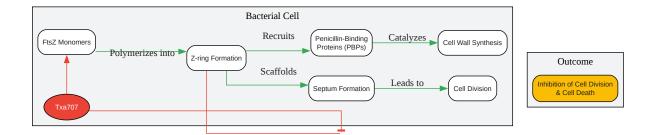




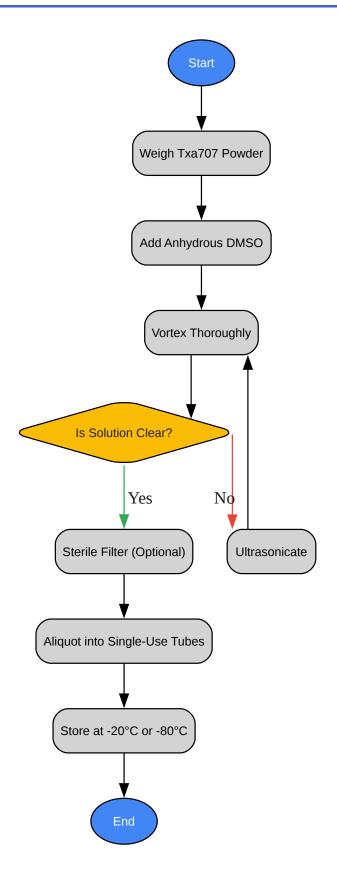


[6][7] **Txa707** binds to FtsZ, disrupting its polymerization and the formation of the Z-ring.[7][8] This leads to an inhibition of cell division, ultimately resulting in bacterial cell death.[6] The synergistic effect of **Txa707** with β -lactam antibiotics is attributed to the mislocalization of penicillin-binding proteins (PBPs) following the disruption of the Z-ring.[7][9]









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